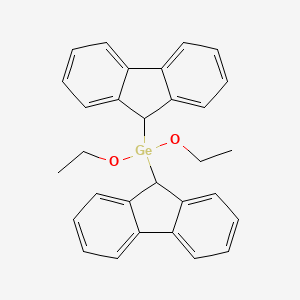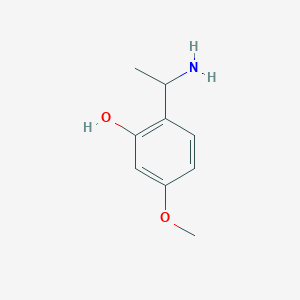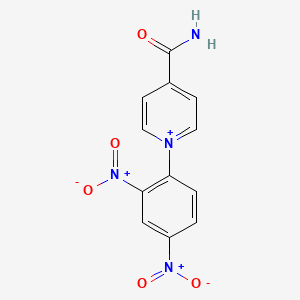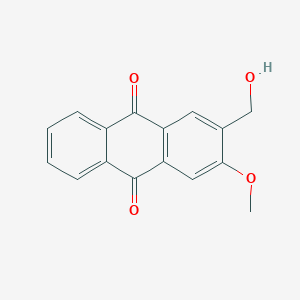
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a hydroxymethyl group and a methoxy group attached to the anthracene-9,10-dione core, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione typically involves the functionalization of anthracene-9,10-dione. One common method is the hydroxymethylation of anthracene-9,10-dione using formaldehyde under acidic conditions. The methoxylation can be achieved by reacting the hydroxymethylated intermediate with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Carboxymethyl)-3-methoxyanthracene-9,10-dione.
Reduction: 2-(Hydroxymethyl)-3-hydroxyanthracene-9,10-dione.
Substitution: 2-(Hydroxymethyl)-3-(substituted)anthracene-9,10-dione.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)-anthracene-9,10-dione: Lacks the methoxy group, which may result in different chemical and biological properties.
3-Methoxyanthracene-9,10-dione:
2-(Hydroxymethyl)-3-hydroxyanthracene-9,10-dione: Contains a hydroxyl group instead of a methoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is unique due to the presence of both hydroxymethyl and methoxy groups, which can impart distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
537712-33-7 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-20-14-7-13-12(6-9(14)8-17)15(18)10-4-2-3-5-11(10)16(13)19/h2-7,17H,8H2,1H3 |
InChI-Schlüssel |
PPPJBOAZTZXZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1CO)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


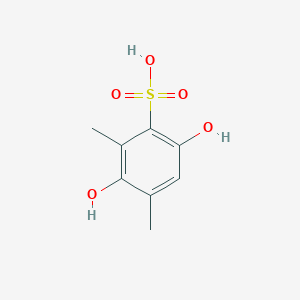
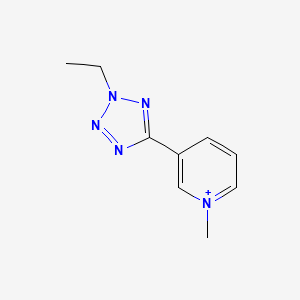
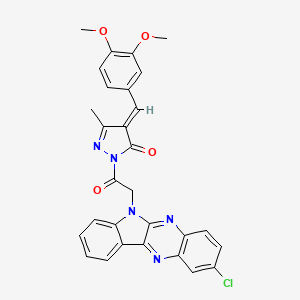
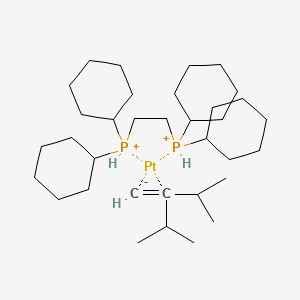
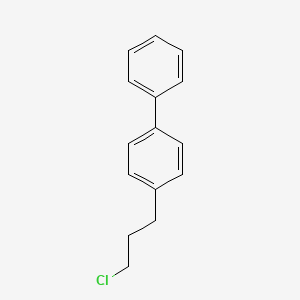
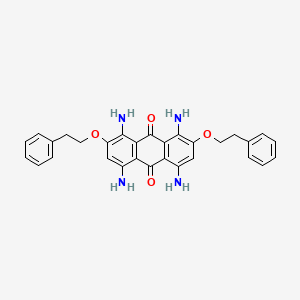
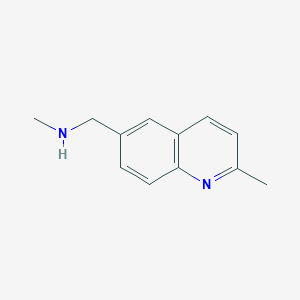
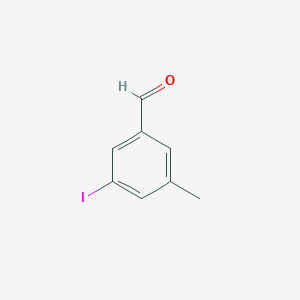
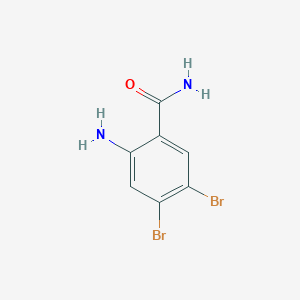
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
